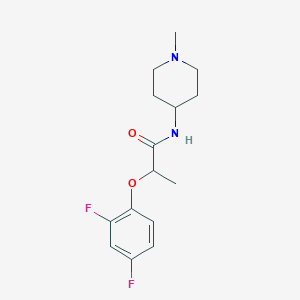![molecular formula C27H16FNO B5169747 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline](/img/structure/B5169747.png)
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a fused benzoquinoline and benzofuran ring system.
Wirkmechanismus
The mechanism of action of 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline in lab experiments include its potent anti-cancer, anti-inflammatory, and antibacterial activities. It is also relatively easy to synthesize in the lab. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline. One possible direction is to further investigate its potential as a photoactive molecule for the treatment of cancer. Another direction is to study its potential as a drug delivery system for targeted cancer therapy. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Synthesemethoden
The synthesis of 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-aminobenzophenone with 2-hydroxybenzaldehyde in the presence of a catalyst such as zinc chloride or aluminum chloride. This reaction leads to the formation of an intermediate Schiff base, which is then cyclized to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential as a photoactive molecule for the treatment of cancer.
Eigenschaften
IUPAC Name |
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16FNO/c28-20-12-9-18(10-13-20)24-16-22(26-15-19-6-2-4-8-25(19)30-26)27-21-7-3-1-5-17(21)11-14-23(27)29-24/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOIVVITXBAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C5=CC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)


![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)
![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)